molecular formula C11H18N2O3 B7967972 1-Piperidinecarboxylic acid, 4-cyano-3-hydroxy-, 1,1-dimethylethyl ester, trans-

1-Piperidinecarboxylic acid, 4-cyano-3-hydroxy-, 1,1-dimethylethyl ester, trans-

Cat. No.: B7967972
M. Wt: 226.27 g/mol
InChI Key: KUAAPLIYEFPNBA-BDAKNGLRSA-N
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Description

1-Piperidinecarboxylic acid, 4-cyano-3-hydroxy-, 1,1-dimethylethyl ester, trans- is a chemical compound with the molecular formula C11H18N2O3 and a molecular weight of 226.27 g/mol . This compound is known for its unique structural features, including a piperidine ring substituted with cyano and hydroxy groups, and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidinecarboxylic acid, 4-cyano-3-hydroxy-, 1,1-dimethylethyl ester, trans- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Piperidinecarboxylic acid, 4-cyano-3-hydroxy-, 1,1-dimethylethyl ester, trans- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Piperidinecarboxylic acid, 4-cyano-3-hydroxy-, 1,1-dimethylethyl ester, trans- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxylic acid, 4-cyano-3-hydroxy-, 1,1-dimethylethyl ester, trans- involves its interaction with specific molecular targets. The cyano and hydroxy groups play a crucial role in binding to enzymes or receptors, leading to modulation of their activity. The ester group may also undergo hydrolysis, releasing the active piperidine derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Piperidinecarboxylic acid, 4-cyano-3-hydroxy-, 1,1-dimethylethyl ester, trans- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and hydroxy groups on the piperidine ring is particularly notable .

Properties

IUPAC Name

tert-butyl (3R,4R)-4-cyano-3-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-5-4-8(6-12)9(14)7-13/h8-9,14H,4-5,7H2,1-3H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAAPLIYEFPNBA-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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